molecular formula C13H12F3N3OS2 B3939165 3-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE

3-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE

Cat. No.: B3939165
M. Wt: 347.4 g/mol
InChI Key: KBKYEOICHNVUAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE is a complex organic compound that features a thiadiazole ring and a trifluoromethyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with an appropriate halogenated precursor under basic conditions . The resulting intermediate is then coupled with a trifluoromethyl phenyl derivative to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .

Scientific Research Applications

3-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The thiadiazole ring and trifluoromethyl phenyl group contribute to its binding affinity and specificity towards certain enzymes and receptors . This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE stands out due to its unique combination of a thiadiazole ring and a trifluoromethyl phenyl group.

Properties

IUPAC Name

3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3OS2/c1-8-18-19-12(22-8)21-7-6-11(20)17-10-5-3-2-4-9(10)13(14,15)16/h2-5H,6-7H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKYEOICHNVUAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCCC(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE
Reactant of Route 2
Reactant of Route 2
3-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE
Reactant of Route 3
Reactant of Route 3
3-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE
Reactant of Route 4
Reactant of Route 4
3-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE
Reactant of Route 5
Reactant of Route 5
3-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE
Reactant of Route 6
Reactant of Route 6
3-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE

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